molecular formula C14H15Cl2N B1462982 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride CAS No. 1235440-44-4

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B1462982
CAS No.: 1235440-44-4
M. Wt: 268.2 g/mol
InChI Key: PCWQCHODHSDQHU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N and its molecular weight is 268.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2-amino-1-phenylethanol, showcasing methodologies for producing chiral compounds which are crucial in the development of pharmaceuticals and fine chemicals. Tanielyan et al. (2006) detailed two efficient enantioselective syntheses using different catalytic systems to achieve high yields and enantioselectivity of the chiral chloro alcohol, which is a key intermediate in the synthesis of various bioactive molecules (Tanielyan et al., 2006).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds, including structures similar to 2-(2-Chlorophenyl)-1-phenylethan-1-amine, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic medium. This research highlights the role of such compounds in protecting metals from corrosion, which is essential for extending the lifespan of metal components in various industries (Boughoues et al., 2020).

Vasorelaxant Effects

Research by Brito et al. (2013) explored the vasorelaxant effects of a related compound, 1-nitro-2-phenylethane, which involves stimulation of the soluble guanylate cyclase-cGMP pathway. This study provides insights into the potential therapeutic applications of phenylethane derivatives in managing cardiovascular diseases by inducing vasodilation and improving blood flow (Brito et al., 2013).

Synthesis Methodologies

Mahdi et al. (2011) described the synthesis of 2-(2-chlorophenyl)-1-phenylethanones, including the target compound, through Friedel-Crafts acylation under microwave heating, showing improved yields and purity compared to traditional methods. This process is crucial for synthesizing key intermediates in organic chemistry, which can be further utilized in the development of various pharmaceuticals and agrochemicals (Mahdi et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of certain bacteria, such as Mycobacterium smegmatis . These interactions can influence the activity of these enzymes, leading to changes in metabolic processes. Additionally, this compound can bind to specific proteins, altering their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In HT-29 cells, a type of human colon cancer cell line, this compound has been observed to downregulate the expression of proteins involved in the unfolded protein response, such as ATF4 and GRP78 . This downregulation can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell function, including reduced cell proliferation and increased cell death under certain conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the induction of Herp protein, a component of the endoplasmic reticulum-associated degradation pathway . This inhibition occurs through transcriptional regulation, where the compound dampens the expression of Herp mRNA. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of protein expression and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, such as increased cell death and tissue damage . Conversely, lower doses may have minimal impact on cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the degradation of certain metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and degradation. The localization of the compound can affect its ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWQCHODHSDQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-44-4
Record name Benzeneethanamine, 2-chloro-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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